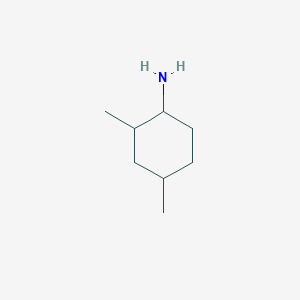

2,4-Dimethylcyclohexan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethylcyclohexan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N/c1-6-3-4-8(9)7(2)5-6/h6-8H,3-5,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWRRQRKPNKYPBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Stereochemical and Conformational Analysis of 2,4 Dimethylcyclohexan 1 Amine

Elucidation of Stereoisomeric Forms

The presence of multiple chiral centers and the geometry of the cyclohexane (B81311) ring give rise to several stereoisomers for 2,4-dimethylcyclohexan-1-amine.

Analysis of Diastereomers (e.g., cis/trans relationships)

Disubstituted cyclohexanes, such as this compound, exhibit cis-trans isomerism. adichemistry.com In the cis isomer, the substituents (in this case, the two methyl groups relative to the amine group) are on the same side of the ring, while in the trans isomer, they are on opposite sides. adichemistry.com These isomers are not interconvertible due to the restricted rotation of the bonds within the cyclohexane ring. adichemistry.com

The arrangement of substituents as either cis or trans leads to distinct diastereomers. For instance, in 1,4-dimethylcyclohexane, both a cis and a trans isomer exist. vaia.com Similarly, for this compound, we can expect different diastereomeric pairs based on the relative orientations of the three substituents. The cis and trans isomers will have different physical and chemical properties. adichemistry.com In general, trans isomers tend to be more stable than their cis counterparts. adichemistry.com

Enantiomeric Considerations and Chiral Centers

This compound possesses three chiral centers at carbons 1, 2, and 4. A molecule with 'n' chiral centers can have a maximum of 2n stereoisomers. masterorganicchemistry.com Therefore, this compound can exist as up to 23 = 8 stereoisomers.

These stereoisomers exist as pairs of enantiomers, which are non-superimposable mirror images of each other. masterorganicchemistry.com The chirality of the amine group itself also plays a role; however, the rapid process of pyramidal or nitrogen inversion means that chiral amines with three different substituents often cannot be resolved into their two enantiomers at room temperature. libretexts.org This inversion process involves the nitrogen atom momentarily rehybridizing from sp3 to sp2, allowing the lone pair of electrons to occupy a p orbital before returning to a tetrahedral sp3 hybridization on the opposite side. libretexts.org

Methodologies for Absolute and Relative Configuration Determination

Determining the precise three-dimensional arrangement of atoms, or the absolute configuration, of each stereoisomer is crucial.

Relative configuration establishes the relationship between two enantiomers, even if their absolute configuration is unknown. libretexts.org Chemical correlation can be used to relate the configuration of a molecule to a known standard, such as glyceraldehyde. libretexts.org

Absolute configuration provides an unambiguous description of the spatial arrangement of ligands around a chiral center. libretexts.org The most reliable method for determining the absolute configuration of a crystalline compound is single-crystal X-ray crystallography . thieme-connect.de This technique allows for the direct visualization of the molecular structure.

The Cahn-Ingold-Prelog (CIP) priority rules are used to assign stereochemical descriptors (R or S) to each chiral center. qmul.ac.uk This system provides a systematic way to name and differentiate between enantiomers and diastereomers. For molecules with multiple chiral centers, a combination of these descriptors (e.g., 1R, 2S, 4R) defines the specific stereoisomer.

Spectroscopic techniques such as NMR spectroscopy can help distinguish between diastereomers, as they will exhibit different spectra. Chiral High-Performance Liquid Chromatography (HPLC) can be used to separate enantiomers.

Conformational Landscapes of the Cyclohexane Ring

The cyclohexane ring is not planar and exists predominantly in a chair conformation to minimize ring strain. libretexts.org The orientation of the substituents on this chair conformation significantly impacts the molecule's stability and reactivity.

Chair Conformation Stability and Dynamics in this compound

The cyclohexane ring in this compound undergoes a dynamic process called "ring flip" or "chair interconversion," where one chair conformation converts into another. masterorganicchemistry.com During this process, all axial substituents become equatorial, and all equatorial substituents become axial. libretexts.org

The two chair conformations of a substituted cyclohexane are often not of equal energy. pressbooks.pub The stability of a particular chair conformation is determined by the steric interactions of the substituents. For this compound, the relative stability of the different chair conformers for each diastereomer will depend on the number and size of the groups in axial positions.

Steric and Electronic Influences on Axial-Equatorial Preference

Substituents on a cyclohexane ring generally prefer to occupy the more spacious equatorial positions to avoid steric strain. libretexts.org When a substituent is in an axial position, it experiences unfavorable 1,3-diaxial interactions with the other two axial hydrogens on the same side of the ring. libretexts.org

The preference for the equatorial position is quantified by the A-value, which represents the free energy difference between the equatorial and axial conformations of a monosubstituted cyclohexane. Larger substituents have larger A-values, indicating a stronger preference for the equatorial position.

In this compound, the relative sizes of the methyl and amino groups will influence which group preferentially occupies the equatorial position in the most stable chair conformation. Generally, the conformation with the maximum number of bulky groups in equatorial positions will be the most stable. libretexts.orgminia.edu.eg For example, in trans-1,2-dimethylcyclohexane, the diequatorial conformation is significantly more stable than the diaxial conformation. pressbooks.pub

The following table summarizes the A-values for relevant substituent groups, which helps in predicting the most stable conformation of this compound isomers.

| Substituent | A-value (kcal/mol) |

| -CH₃ | 1.74 |

| -NH₂ | 1.2 - 1.6 |

Data sourced from general organic chemistry principles regarding conformational analysis.

This data indicates that the methyl group has a slightly stronger preference for the equatorial position than the amino group. Therefore, in a situation where not all substituents can be equatorial, the conformation where the methyl groups are equatorial is generally favored.

Computational Approaches to Conformational Energy Minima

Computational chemistry provides powerful tools for predicting and analyzing the three-dimensional structures and relative stabilities of molecules like this compound. These methods are essential for understanding its stereochemical and conformational properties by calculating the potential energy associated with different spatial arrangements of its atoms. The goal is to identify the "energy minima," which correspond to stable, low-energy conformations of the molecule.

The primary computational strategies employed for this purpose are Molecular Mechanics (MM) and Quantum Mechanics (QM), particularly Density Functional Theory (DFT).

Molecular Mechanics (MM)

Molecular mechanics models a molecule as a collection of atoms held together by springs (bonds). bath.ac.uk The energy of a particular conformation is calculated using a force field, which is a set of parameters that describe the energy cost of stretching bonds, bending angles, and twisting dihedral angles away from their ideal values, along with terms for van der Waals and electrostatic interactions. bath.ac.uk Common force fields include MMFF94, MM3, and UFF. nih.gov This approach is computationally fast, making it suitable for scanning the large number of possible conformations to quickly identify potential low-energy structures. unipd.it However, it is important to note that the absolute energy values from MM calculations are not physically significant; only the energy differences between conformers are meaningful. bath.ac.uk

Quantum Mechanics (QM)

Quantum mechanical methods provide a more rigorous description of the electronic structure of a molecule to calculate its energy. unipd.it Density Functional Theory (DFT) is a widely used QM method that balances computational cost with accuracy. ethz.ch DFT calculations are often performed with specific combinations of functionals (e.g., B3LYP) and basis sets (e.g., 6-31G*, aug-cc-pVDZ). rsc.orgresearchgate.net These methods are used to perform geometry optimization, where the calculation iteratively adjusts the atomic coordinates to find a stationary point on the potential energy surface, which represents a stable conformer (an energy minimum). rsc.orgrsc.org

For even higher accuracy, especially for benchmarking the results from more cost-effective methods like DFT, advanced techniques such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory (e.g., DLPNO-CCSD(T)) can be employed. nih.govethz.ch These are considered the "gold standard" in computational chemistry for their precision in calculating molecular energies. nih.gov

Research Findings

While specific computational studies exclusively focused on this compound are not prevalent in the reviewed literature, the principles of conformational analysis for substituted cyclohexanes are well-established. A computational study on this molecule would involve identifying all possible stereoisomers (based on the cis/trans relationships of the three substituents) and, for each, calculating the relative energies of their chair conformations.

The primary chair conformations for a given stereoisomer involve a ring-flip, which converts axial substituents to equatorial ones and vice versa. The relative stability of these conformers is determined by steric strain, particularly the unfavorable 1,3-diaxial interactions. A substituent in the axial position experiences greater steric hindrance than one in the more stable equatorial position.

For this compound, the computational goal would be to quantify the energy difference (ΔE) between conformers where the amine and methyl groups occupy axial or equatorial positions. The conformer with the bulky substituents in the equatorial position is generally expected to be the most stable, lowest-energy structure.

The following interactive table illustrates the type of data that would be generated from a DFT or other high-level computational study. The relative energies (ΔE) are hypothetical values based on established principles of conformational analysis for substituted cyclohexanes.

Interactive Data Table: Hypothetical Conformational Energies of this compound Stereoisomers

This table presents illustrative data for the various chair conformations of the possible stereoisomers of this compound. The relative energies (ΔE) are hypothetical, representing what a typical computational analysis would yield, with lower values indicating greater stability.

| Stereoisomer Configuration | Conformer (Substituent Positions) | Relative Energy (ΔE) (kcal/mol) | Predicted Stability |

| (1R,2R,4R) | 1-NH₂ (eq), 2-CH₃ (eq), 4-CH₃ (eq) | 0.00 | Most Stable |

| (1R,2R,4R) | 1-NH₂ (ax), 2-CH₃ (ax), 4-CH₃ (ax) | > 5.0 | Least Stable |

| (1R,2S,4R) | 1-NH₂ (eq), 2-CH₃ (ax), 4-CH₃ (eq) | ~ 1.8 | Less Stable |

| (1R,2S,4R) | 1-NH₂ (ax), 2-CH₃ (eq), 4-CH₃ (ax) | ~ 3.5 | Unstable |

| (1S,2R,4R) | 1-NH₂ (eq), 2-CH₃ (eq), 4-CH₃ (eq) | 0.00 | Most Stable |

| (1S,2R,4R) | 1-NH₂ (ax), 2-CH₃ (ax), 4-CH₃ (ax) | > 5.0 | Least Stable |

Iii. Advanced Synthetic Methodologies for 2,4 Dimethylcyclohexan 1 Amine and Its Derivatives

Development of Regio- and Stereoselective Synthetic Routes

The creation of specific isomers of 2,4-dimethylcyclohexan-1-amine hinges on methods that can selectively produce the desired arrangement of the amine and methyl groups on the cyclohexane (B81311) ring.

Reductive amination is a cornerstone method for synthesizing amines from carbonyl compounds. d-nb.info This process involves the reaction of a ketone or aldehyde with an amine (or ammonia (B1221849) as a precursor to a primary amine) to form an intermediate imine or enamine, which is then reduced in the same reaction vessel to the final amine. For the synthesis of this compound, the starting material is 2,4-dimethylcyclohexan-1-one.

The key to this one-pot procedure is the use of a reducing agent that is selective for the iminium ion over the ketone. organicchemistrytutor.com Sodium cyanoborohydride (NaBH₃CN) is a classic reagent for this purpose; its reduced reactivity towards ketones allows the imine to form before reduction occurs. organicchemistrytutor.com The reaction begins with the nucleophilic attack of the amine on the ketone, followed by dehydration to form the iminium ion, which is then promptly reduced by the hydride reagent. organicchemistrytutor.com

More modern and sustainable approaches have introduced catalysts based on earth-abundant metals, such as iron, for reductive aminations. d-nb.info For instance, an iron complex on an N-doped silicon carbide support has been shown to effectively catalyze the reductive amination of various ketones using aqueous ammonia and hydrogen gas, demonstrating high functional group tolerance. d-nb.info While not specifically detailed for 2,4-dimethylcyclohexan-1-one, these methodologies are broadly applicable to a range of ketones, including cyclic ones.

The stereochemical outcome of the reduction is critical. The reduction of the intermediate imine can lead to different diastereomers (cis/trans isomers with respect to the methyl groups). The choice of reducing agent, catalyst, and reaction conditions can influence the diastereomeric ratio of the product.

Table 1: Reductive Amination Reagents and General Applicability

| Reagent/Catalyst System | Nitrogen Source | General Substrate | Key Features |

|---|---|---|---|

| Sodium Cyanoborohydride (NaBH₃CN) | Ammonia / Primary Amines | Ketones, Aldehydes | Classic, one-pot method; selective for iminium ions. organicchemistrytutor.com |

| Iron on N-doped SiC (Fe/(N)SiC) + H₂ | Aqueous Ammonia | Ketones, Aldehydes | Reusable, earth-abundant metal catalyst; good functional group tolerance. d-nb.info |

| Iridium-PSA Catalysts + H₂ | Ammonia / Primary Amines | Ketones | Used in asymmetric synthesis, offering high stereoselectivity. kanto.co.jp |

This table presents general systems for reductive amination applicable to ketone precursors.

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing structural elements of all reactants, offer a highly efficient pathway to molecular complexity. frontiersin.orgmdpi.com These reactions are prized for their atom economy, operational simplicity, and ability to quickly generate diverse molecular structures. frontiersin.org While a direct MCR for this compound is not prominently documented, MCRs are instrumental in building the core aminocyclohexane scaffold.

For example, the Ugi four-component reaction (U-4CR) combines a ketone, an amine, a carboxylic acid, and an isocyanide to produce a complex α-acylamino amide. mdpi.com Using a cyclohexanone (B45756) derivative as the ketone component would directly install an amino-functionalized side chain onto the cyclohexane ring. Subsequent chemical transformations could then modify this initial product to yield the desired target amine.

Similarly, other MCRs can be envisioned to construct related structures. The inherent advantage of MCRs is their ability to introduce multiple points of diversity in a single step, making them a powerful tool in medicinal chemistry and materials science for creating libraries of related compounds. preprints.org Asymmetric multicomponent reactions (AMCRs), often employing organocatalysts, further extend this power by enabling the synthesis of chiral compounds with high efficiency. frontiersin.org

One common method is the reduction of other nitrogen-containing functional groups. For instance, a nitro group on the cyclohexane ring can be reduced to a primary amine using various methods, including catalytic hydrogenation (e.g., with H₂ over a palladium, platinum, or nickel catalyst). Similarly, a cyclohexyl azide (B81097), which can be introduced via nucleophilic substitution, is readily reduced to an amine by reagents like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation.

Another pathway involves the conversion of a cyclohexanol (B46403) derivative. The alcohol can be transformed into a good leaving group (such as a tosylate or mesylate), which can then be displaced by an azide or ammonia equivalent, followed by reduction if necessary.

Asymmetric Synthesis of Enantiopure this compound

Producing a single enantiomer of this compound is a significant challenge due to the presence of multiple stereocenters. Asymmetric synthesis aims to selectively create one enantiomer over the other, a critical requirement for applications in pharmaceuticals and chiral materials.

Asymmetric hydrogenation (AH) of imines is a powerful and atom-economical method for producing chiral amines. acs.org This process relies on a chiral catalyst, typically a transition metal complex (e.g., Iridium, Rhodium, Ruthenium, or Palladium) coordinated to a chiral ligand. acs.org For the synthesis of enantiopure this compound, one would first form the prochiral imine from 2,4-dimethylcyclohexan-1-one, which is then hydrogenated in the presence of the chiral catalyst.

Significant progress has been made in developing catalysts for this purpose. For example, iridium-based catalysts, such as the Ir-PSA series, have been developed for the asymmetric reductive amination of ketones, affording optically active amines with high stereoselectivity. kanto.co.jp These systems often show excellent functional group tolerance. kanto.co.jp Similarly, chiral primary amine-based organocatalysts, derived from natural sources like amino acids or Cinchona alkaloids, have emerged as versatile and powerful tools in asymmetric synthesis, capable of catalyzing a wide range of enantioselective reactions. rsc.org These organocatalysts can activate substrates through the formation of chiral iminium ions, guiding the approach of the nucleophile or reductant to one face of the molecule. nih.gov

Table 2: Examples of Chiral Catalysts for Asymmetric Amine Synthesis

| Catalyst/Ligand Type | Metal | Reaction Type | General Substrate Class | Typical Enantioselectivity |

|---|---|---|---|---|

| Chiral Phosphine (B1218219) Ligands (e.g., BINAP) | Rhodium, Ruthenium | Asymmetric Hydrogenation | Imines, Enamides | High to Excellent |

| Chiral Diamine-Thiourea Derivatives | N/A (Organocatalyst) | α-Amination | β-Ketoesters | High to Excellent. nih.gov |

| Cinchona Alkaloid Derivatives | N/A (Organocatalyst) | α-Amination | α-Cyanoacetates | Moderate to High. nih.gov |

| Iridium-PSA Complexes | Iridium | Asymmetric Reductive Amination | Ketones | High to Excellent. kanto.co.jp |

This table highlights catalyst classes used for the asymmetric synthesis of amines, which are applicable to producing enantiopure aminocyclohexanes.

When synthesizing a molecule with multiple stereocenters like this compound, controlling the relative stereochemistry (diastereoselectivity) is as important as controlling the absolute stereochemistry (enantioselectivity). The reductive amination of 2,4-dimethylcyclohexan-1-one will inherently produce diastereomers. The facial selectivity of the hydride attack on the intermediate iminium ion determines the final stereochemical configuration of the amine relative to the two methyl groups.

The stereochemical outcome is influenced by several factors. The existing stereocenters of the methyl groups on the cyclohexane ring create a chiral environment that can direct the approach of the reducing agent. Bulky reducing agents may favor attack from the less sterically hindered face of the imine, leading to a higher proportion of one diastereomer. The choice of solvent and temperature can also play a crucial role in influencing the transition state energies and thus the diastereomeric ratio of the products. biosynth.com In some cases, a kinetic resolution can be employed, where one diastereomer of a racemic mixture reacts faster with a chiral reagent, allowing for the separation of the enantiomers. researchgate.net

Chemoenzymatic or Biocatalytic Approaches

The integration of biocatalysis into synthetic routes offers a powerful strategy for the production of chiral amines with high stereoselectivity under mild reaction conditions. mdpi.com Chemoenzymatic and biocatalytic methods are increasingly attractive alternatives to traditional chemical synthesis for producing complex molecules like this compound, primarily due to the demand for enantiomerically pure compounds. nih.gov

Biocatalytic strategies for synthesizing cyclic amines predominantly utilize enzymes such as transaminases (TAs), amine dehydrogenases (AmDHs), and imine reductases (IREDs), including ene-reductases (EREDs). nih.govresearchgate.net These enzymes can convert a ketone or an unsaturated precursor into the desired amine with high enantiomeric excess. For the synthesis of this compound, a potential biocatalytic route would involve the reductive amination of 2,4-dimethylcyclohexanone (B1329789).

Imine reductases (IREDs) are particularly relevant as they catalyze the reduction of a pre-formed imine or the direct reductive amination of a ketone. mdpi.comresearchgate.net A panel of diverse IREDs can be screened to find a candidate that accepts 2,4-dimethylcyclohexanone as a substrate and an amine donor like ammonia or alanine, yielding the target amine. researchgate.net The stereochemical outcome of the reaction is dictated by the enzyme's active site, and different enzyme variants can often provide access to different stereoisomers of the product. researchgate.net

Furthermore, the combination of enzyme classes in a cascade reaction can be highly efficient. For instance, an ene-reductase could first reduce a double bond in an unsaturated precursor like 2,4-dimethylcyclohex-2-en-1-one, followed by an IRED-catalyzed reductive amination of the resulting saturated ketone. researchgate.net Such dual-enzyme cascades have been shown to be effective for producing substituted cyclohexylamines with high optical purity. researchgate.net These biocatalytic transformations are often coupled with cofactor recycling systems, such as using glucose dehydrogenase (GDH) to regenerate NADPH, which enhances the atom economy and makes the process more viable for larger-scale applications. researchgate.net

Chemical Derivatization and Functional Group Interconversions

Chemical derivatization of this compound is crucial for exploring its structure-activity relationships and developing analogues with tailored properties. These transformations primarily target the amino group or the cyclohexane scaffold.

The secondary amine functionality of this compound is a prime site for derivatization through N-functionalization reactions, such as N-alkylation and N-acylation.

N-Alkylation introduces an alkyl or arylalkyl group onto the nitrogen atom. This can be achieved through various methods, including reaction with alkyl halides or reductive amination. A common method involves the reaction of the amine with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) chloride) in the presence of a base to neutralize the hydrogen halide formed. researchgate.netevitachem.com To avoid the formation of quaternary ammonium (B1175870) salts, reaction conditions must be carefully controlled. researchgate.net An alternative, more sustainable approach is the "borrowing hydrogen" or "hydrogen autotransfer" methodology, which uses alcohols as alkylating agents in the presence of a transition metal catalyst, such as manganese or ruthenium complexes. researchgate.netnih.gov This method is highly atom-efficient, producing water as the only byproduct. nih.gov For instance, reacting this compound with benzyl alcohol in the presence of a suitable catalyst would yield N-benzyl-2,4-dimethylcyclohexan-1-amine. researchgate.net

N-Acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or a carboxylic acid, to form an amide. evitachem.comorganic-chemistry.org The reaction with highly reactive acyl chlorides is typically rapid and can be performed in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to scavenge the HCl produced. Alternatively, carboxylic acids can be coupled directly with the amine using activating agents like carbodiimides (e.g., EDC) or by forming a transient activated intermediate. organic-chemistry.org This transformation converts the basic amine into a neutral amide, significantly altering its chemical properties.

Table 1: N-Functionalization Reactions for this compound

| Reaction Type | Reagent(s) | Catalyst/Conditions | Product Type |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (e.g., CH₃I) | Base (e.g., K₂CO₃), Acetonitrile, Room Temp researchgate.net | Tertiary Amine |

| N-Alkylation | Alcohol (e.g., Benzyl alcohol) | Mn or Ru pincer complex, Base (t-BuOK), Toluene, 80-100 °C nih.gov | Tertiary Amine |

| N-Acylation | Acyl Chloride (e.g., Acetyl chloride) | Base (e.g., Triethylamine), Solvent (e.g., DCM) | N-Acyl Amide |

| N-Acylation | Carboxylic Acid | Coupling Agent (e.g., EDC, DMAP), Solvent (e.g., DCM) chemrxiv.org | N-Acyl Amide |

The synthesis of substituted analogues of this compound allows for systematic modification of the cyclohexane ring to probe steric and electronic effects. The strategies for creating these analogues generally fall into two categories: building the substituted ring system from acyclic precursors or modifying a pre-existing cyclohexanone ring before introducing the amine group.

One primary approach is to start with a differently substituted cyclohexanone. For example, using 3,5-dimethylcyclohexanone (B1585822) as the starting ketone in a reductive amination reaction would yield 3,5-dimethylcyclohexan-1-amine, a constitutional isomer of the parent compound. Similarly, introducing other functional groups (e.g., methoxy, chloro, phenyl) onto the cyclohexanone ring via established synthetic methods would lead to a diverse library of analogues after amination. researchgate.netresearchgate.net

Multicomponent reactions offer an efficient pathway to highly substituted cyclic amines. ajchem-a.com For instance, a one-pot reaction involving an appropriately substituted aldehyde, an amine, and another component could potentially construct a complex piperidine (B6355638) or cyclohexylamine (B46788) scaffold in a single step. ajchem-a.com While direct application to this compound is not explicitly reported, the principles of synthesizing substituted piperidine and quinoline (B57606) analogues can be adapted. researchgate.netajchem-a.com

Modification of the starting materials for a Diels-Alder reaction can also be employed to generate a wide array of substituted cyclohexene (B86901) precursors, which can then be hydrogenated and converted to the corresponding substituted 2,4-dimethylcyclohexan-1-amines. This approach provides excellent control over the placement of substituents on the cyclohexane core.

Table 2: Synthetic Strategies for this compound Analogues

| Strategy | Key Precursor(s) | Key Transformation(s) | Resulting Analogue Type |

|---|---|---|---|

| Modified Ketone | Substituted Cyclohexanone (e.g., 3,5-dimethylcyclohexanone) | Reductive Amination | Isomeric or Substituted Cyclohexylamine |

| Diels-Alder Cycloaddition | Substituted Diene and Dienophile | Cycloaddition, Hydrogenation, Amination | Ring-Substituted Analogue |

| Multicomponent Reaction | Aldehyde, Amine, other components | One-pot condensation/cyclization ajchem-a.com | Highly Substituted Analogue |

| Ring Expansion/Contraction | Substituted Cyclopentanone or Cycloheptanone | Ring expansion/contraction methodologies followed by amination | Analogue with altered ring size |

Iv. Reactivity and Reaction Mechanism Studies of 2,4 Dimethylcyclohexan 1 Amine

Behavior as a Nucleophile and Base in Organic Transformations

The amine functional group in 2,4-dimethylcyclohexan-1-amine allows it to act as a potent nucleophile, donating its electron pair to an electrophilic center to form a new covalent bond. This nucleophilicity is central to its participation in a wide array of organic transformations. Simultaneously, its ability to accept a proton defines its character as a Brønsted-Lowry base.

The balance between nucleophilic and basic behavior is often dictated by the reaction substrate and conditions. For instance, in reactions with sterically unhindered primary alkyl halides, nucleophilic substitution to form a secondary amine is often the predominant pathway. However, when reacting with sterically hindered alkyl halides, its role as a base may become more prominent, leading to elimination reactions. The specific stereoisomer of this compound can also influence this balance, as the accessibility of the nitrogen's lone pair is affected by the spatial orientation of the methyl groups.

Detailed research has explored the application of related cyclohexylamines in various synthetic contexts. For example, primary amines are known to react with carbonyl compounds, such as aldehydes and ketones, to form imines. This reaction is fundamental in the synthesis of more complex nitrogen-containing molecules. The reactivity of the amine in these transformations is influenced by its basicity and the steric hindrance around the nitrogen atom.

A summary of common transformations involving this compound as a nucleophile or base is presented below:

| Reaction Type | Reactant | Product | Role of this compound |

| Acylation | Acyl halide/Anhydride | Amide | Nucleophile |

| Alkylation | Alkyl halide | Secondary Amine | Nucleophile |

| Condensation | Aldehyde/Ketone | Imine (Schiff Base) | Nucleophile |

| Proton Abstraction | Acid | Ammonium (B1175870) Salt | Base |

Participation in Cyclization and Rearrangement Reactions

The bifunctional nature of derivatives of this compound, potentially containing both a nucleophilic amine and an electrophilic site, can lead to intramolecular cyclization reactions. The stereochemistry of the substituents on the cyclohexane (B81311) ring would be a critical factor in determining the feasibility and outcome of such cyclizations, governing the proximity of the reacting groups.

While specific studies detailing the cyclization and rearrangement of this compound itself are not extensively documented, the principles of such reactions are well-established for primary amines. For instance, the Pictet-Spengler reaction, a well-known cyclization, involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by an acid-catalyzed ring closure. A suitably substituted derivative of this compound could potentially undergo similar transformations to yield complex heterocyclic structures.

Rearrangement reactions, such as the Hofmann, Curtius, or Schmidt rearrangements, provide synthetic routes to amines from other functional groups. While these are typically used to synthesize amines rather than as reactions of amines, they underscore the potential for skeletal reorganization in related compounds under specific reaction conditions.

Studies on Reaction Kinetics and Thermodynamics

The kinetics of reactions involving this compound as a nucleophile, such as in substitution reactions, are typically expected to follow second-order rate laws, where the rate is proportional to the concentration of both the amine and the electrophile. The rate constant for such a reaction would be highly sensitive to the steric hindrance around the amine group. It is anticipated that isomers with a more sterically accessible amine group would exhibit faster reaction rates.

Thermodynamically, the equilibrium position of its acid-base reactions is determined by the pKa of its conjugate acid. The conjugate acid of cyclohexylamine (B46788) has a pKa of approximately 10.6. The methyl groups in this compound are expected to have a minor electronic effect on this value, but their steric presence can influence the solvation of the corresponding ammonium ion, thereby subtly altering its acidity.

Solvent and Catalyst Effects on Reactivity Profiles

The choice of solvent can profoundly influence the reactivity of this compound by altering its nucleophilicity and the stability of reaction intermediates.

Polar protic solvents , such as water and alcohols, can solvate the amine through hydrogen bonding, which can stabilize the ground state and potentially increase the activation energy for a reaction. However, they are also effective at stabilizing charged transition states and intermediates, which can accelerate certain reaction pathways.

Polar aprotic solvents , like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), are excellent at solvating cations but less so for anions. This can enhance the effective nucleophilicity of the amine.

Nonpolar solvents , such as hexane (B92381) or toluene, interact weakly with the amine, leading to reactivity that is more intrinsically dependent on the properties of the reactants themselves.

Catalysts are also employed to direct the course of reactions involving this compound. Acid catalysts are commonly used in condensation reactions with carbonyl compounds to activate the carbonyl group toward nucleophilic attack. In contrast, metal catalysts, particularly those based on palladium or copper, are instrumental in modern cross-coupling reactions for the formation of carbon-nitrogen bonds, enabling the synthesis of arylated or vinylated amines. The selection of the appropriate ligand for the metal catalyst is often critical for achieving high yields and selectivity in these transformations.

V. Computational and Theoretical Investigations of 2,4 Dimethylcyclohexan 1 Amine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of 2,4-dimethylcyclohexan-1-amine. These calculations provide a detailed picture of the molecule's geometry, electronic landscape, and vibrational characteristics.

Electronic structure analysis provides information about the distribution of electrons within the molecule. Key parameters derived from these calculations include atomic charges and the dipole moment, which indicate the molecule's polarity. The electronegative nitrogen atom in the amine group is expected to have a partial negative charge, while the adjacent carbon and hydrogen atoms will have partial positive charges. researchgate.net This charge distribution is crucial for understanding intermolecular interactions.

Table 1: Representative Optimized Geometrical Parameters for a this compound Isomer (Chair Conformation) based on DFT Calculations for similar structures. This table presents typical values expected from a DFT/B3LYP calculation. Actual values would vary based on the specific stereoisomer and computational level.

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | |

| C-N | 1.47 |

| C-C (ring) | 1.53 - 1.54 |

| C-H | 1.09 - 1.10 |

| N-H | 1.01 |

| **Bond Angles (°) ** | |

| C-C-C (ring) | 110 - 112 |

| H-C-H | 107 - 109 |

| C-C-N | 110 - 112 |

| H-N-H | 106 - 108 |

Following geometry optimization, a vibrational frequency analysis is typically performed. This calculation predicts the frequencies of the fundamental modes of molecular vibration. dtic.mil The results are crucial for interpreting experimental infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific motion of the atoms, such as stretching, bending, or twisting of bonds. researchgate.net For this compound, characteristic vibrational modes would include N-H stretching of the amine group, C-H stretching of the methyl and cyclohexyl groups, and various C-C and C-N bond vibrations. ruc.dk

The absence of imaginary frequencies in the calculated vibrational spectrum confirms that the optimized structure corresponds to a true energy minimum. sioc-journal.cn The predicted IR and Raman intensities help in assigning the peaks observed in experimental spectra. Theoretical calculations have been shown to provide reliable predictions of vibrational spectra for various amines. dtic.mil

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound. Based on typical frequency ranges for functional groups in similar molecules.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| N-H Stretch (amine) | 3300 - 3500 |

| C-H Stretch (alkyl) | 2850 - 3000 |

| N-H Bend (amine) | 1580 - 1650 |

| C-H Bend | 1350 - 1470 |

| C-N Stretch | 1000 - 1250 |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wuxiapptec.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). irjweb.com

For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the amine group, due to the presence of its lone pair of electrons. The LUMO, on the other hand, would likely be distributed over the C-H and C-N antibonding orbitals. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is an important indicator of the molecule's chemical stability and reactivity; a larger gap suggests higher stability and lower reactivity. researchgate.netnih.gov These calculations can predict the most likely sites for electrophilic and nucleophilic attack. irjweb.com

Table 3: Representative Frontier Molecular Orbital Energies for a Cyclohexylamine (B46788) Derivative. Values are illustrative and depend on the specific isomer and computational method.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.0 to -5.5 |

| LUMO Energy | 1.5 to 2.0 |

| HOMO-LUMO Gap (ΔE) | 7.5 to 8.0 |

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations are excellent for understanding static molecular properties, molecular modeling and dynamics simulations are used to explore the dynamic behavior and conformational flexibility of molecules over time.

This compound is a flexible molecule due to the cyclohexane (B81311) ring and the rotatable bonds of the substituents. The cyclohexane ring can exist in various conformations, with the chair form being the most stable. The substituents (amine and two methyl groups) can be in either axial or equatorial positions, leading to a number of possible stereoisomers and conformers. nih.gov

Molecular dynamics (MD) simulations can be used to sample the conformational landscape of the molecule by simulating the atomic motions over time. bonvinlab.orgmanchester.ac.uk These simulations reveal the relative stabilities of different conformers and the energy barriers for interconversion between them. plos.orgfrontiersin.org For instance, MD simulations can predict the equilibrium population of conformers where the bulky methyl and amine groups occupy equatorial positions to minimize steric hindrance, which is generally the more stable arrangement. modgraph.co.uk

The amine group in this compound can act as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the nitrogen lone pair). These interactions are crucial in determining the properties of the compound in a condensed phase (liquid or solid). nih.gov

Computational methods can be used to analyze and quantify these intermolecular interactions. researchgate.net Techniques such as Atoms in Molecules (AIM), Natural Bond Orbital (NBO), and Hirshfeld surface analysis can characterize the strength and nature of hydrogen bonds and other non-covalent interactions like van der Waals forces. researchgate.net For example, NBO analysis can reveal the donor-acceptor interactions that constitute a hydrogen bond and estimate their stabilization energy. mdpi.com In the solid state, these interactions dictate the crystal packing arrangement. Computational studies on similar amine-containing molecules have successfully elucidated the role of various weak interactions in stabilizing molecular clusters and crystals. nih.govbeilstein-journals.org

Reaction Pathway Elucidation Through Computational Chemistry

Understanding how a reaction proceeds is fundamental to controlling its outcome. Computational chemistry allows for the detailed mapping of reaction pathways, identifying the most energetically favorable routes from reactants to products.

A key aspect of mechanistic elucidation is the identification of transition states—the highest energy point along a reaction coordinate. The energy difference between the reactants and the transition state, known as the energy barrier or activation energy, determines the reaction rate.

Density Functional Theory (DFT) is a primary computational method used for this purpose. By calculating the potential energy surface of a reaction, researchers can locate the specific molecular geometry of the transition state. Subsequent frequency calculations confirm the structure as a true transition state, characterized by a single imaginary frequency.

For a hypothetical reaction involving this compound, such as its synthesis via reductive amination of 2,4-dimethylcyclohexanone (B1329789), DFT calculations could be employed to model the pathway. The study would identify transition states for key steps like imine formation and hydride attack, providing the energy barriers for each. While specific data for this compound is limited, studies on related amine syntheses show that energy barriers typically range from 10 to 30 kcal/mol, depending on the reactants, catalysts, and solvent conditions modeled. shu.ac.ukrsc.org

Table 1: Illustrative Data from Transition State Analysis (Note: The following data is illustrative of the outputs from a computational study and not based on published results for this specific compound.)

| Reaction Step | Computational Method | Key Geometric Feature of Transition State | Calculated Energy Barrier (kcal/mol) |

| Imine Formation | DFT (B3LYP/6-31G) | Partial C=N bond formation | Data not available in literature |

| Hydride Reduction | DFT (B3LYP/6-31G) | Hydride approach to the imine carbon | Data not available in literature |

Mechanistic Probing via Molecular Dynamics

While DFT calculations are excellent for mapping static energy profiles, Molecular Dynamics (MD) simulations provide insight into the dynamic evolution of a chemical system over time. MD simulations solve Newton's equations of motion for a set of atoms, allowing researchers to observe molecular motion, conformational changes, and solvent effects.

Reactive force fields (ReaxFF) can be used to model chemical reactions in large systems containing thousands of molecules, making them suitable for studying complex processes like pyrolysis or combustion. researchgate.netmdpi.com For this compound, ReaxFF MD could predict decomposition pathways at high temperatures, identifying initial bond-breaking events and subsequent radical chain reactions. researchgate.net

Ab initio molecular dynamics (AIMD) combines MD with quantum mechanical calculations for the forces between atoms, offering higher accuracy for reactive events at the cost of greater computational expense. AIMD simulations are particularly useful for studying reactions in solution, where explicit solvent molecules can participate in the reaction mechanism, for instance, through proton transfer events. uregina.ca

Ligand-Substrate Interaction Modeling in Catalytic Systems

The amine functional group in this compound makes it a potential ligand for transition metal catalysts. Computational modeling is crucial for understanding how such a ligand would interact with a metal center and influence the catalytic cycle. Studies on structurally similar chiral diamines, such as N¹,N²-dimethylcyclohexane-1,2-diamine, have demonstrated the power of DFT in explaining ligand-directed selectivity in copper-catalyzed reactions. nih.govmit.edu

In these models, the geometry of the metal-ligand complex is optimized, and its interaction with a substrate is explored. The calculations can reveal how the ligand's stereochemistry and steric bulk create a specific chiral environment around the metal. This environment dictates how the substrate can approach and bind, thereby controlling the stereochemical outcome of the reaction. nih.gov For example, modeling can predict which enantiomer of a product will be favored by calculating the transition state energies for the pathways leading to each.

Table 2: Components of a Typical Ligand-Substrate Interaction Model (Note: This table illustrates the typical components of a computational model for a catalytic system.)

| Component | Description | Example from Related Systems |

| Metal Center | The catalytic metal ion. | Copper(I), Iridium(I), Palladium(0) nih.govacs.orgacs.org |

| Ligand | The organic molecule coordinating to the metal, e.g., this compound. | N¹,N²-dimethylcyclohexane-1,2-diamine mit.edu |

| Substrate(s) | The reactant molecules that are transformed by the catalyst. | Iodoarenes, amines, alcohols nih.gov |

| Computational Method | The theoretical framework used for calculations. | DFT, often with functionals like B3LYP or M06-2X mdpi.com |

| Key Finding | The primary insight gained from the model. | Origin of enantioselectivity, prediction of the most favorable reaction pathway, rationalization of product ratios. nih.govmit.edu |

Through these computational techniques, a comprehensive, albeit theoretical, understanding of the chemical properties and reactivity of this compound can be developed, guiding future experimental work in synthesis and catalysis.

Vi. Applications in Advanced Organic Synthesis and Catalysis Focusing on the Role of 2,4 Dimethylcyclohexan 1 Amine

Development as Chiral Building Blocks

The inherent chirality and functional group availability in 2,4-dimethylcyclohexan-1-amine make it an attractive starting material for the synthesis of more complex, stereochemically defined molecules.

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals and agrochemicals. Chiral building blocks, which are enantiomerically pure compounds incorporated into a larger molecule, are a fundamental part of this process. This compound, with its defined stereocenters, serves as an excellent chiral auxiliary. These auxiliaries are temporarily incorporated into a synthetic sequence to guide the formation of new stereocenters in a predictable manner. After the desired stereochemistry is achieved, the auxiliary can be cleaved and often recycled.

The rigid cyclohexane (B81311) framework of this compound provides a well-defined spatial arrangement, which is crucial for effective stereochemical control. This rigidity minimizes conformational flexibility, allowing for more predictable outcomes in asymmetric reactions. For instance, when used as a chiral auxiliary, the amine group can be transformed into an imine or an amide, which then directs the stereoselective addition of nucleophiles to a nearby prochiral center. The steric bulk of the methyl groups on the cyclohexane ring further enhances this directing effect by creating a more biased chiral environment.

Nitrogen-containing heterocycles are ubiquitous in natural products, pharmaceuticals, and functional materials. nih.govorganic-chemistry.orgmdpi.comrsc.orgorganic-chemistry.org The development of efficient methods for their synthesis is a significant focus of organic chemistry. nih.gov this compound serves as a valuable precursor for the synthesis of a variety of nitrogen-containing heterocyclic systems. The primary amine functionality provides a reactive handle for a range of cyclization reactions.

For example, through multi-component reactions, a powerful tool in diversity-oriented synthesis, this compound can be condensed with carbonyl compounds and other reactants to construct complex heterocyclic scaffolds in a single step. mdpi.com Furthermore, its derivatives can undergo intramolecular cyclization reactions to form fused or bridged ring systems, often with high stereocontrol. The inherent chirality of the starting amine can be transferred to the newly formed heterocyclic product, providing a direct route to enantiomerically enriched compounds. The development of cascade reactions, where multiple bond-forming events occur in a single pot, has further expanded the utility of amine precursors like this compound in the atom-economical synthesis of complex nitrogen heterocycles. nih.gov

Role as Ligands in Asymmetric Catalysis

The application of this compound extends to the realm of asymmetric catalysis, where it is used to create chiral ligands that can coordinate with metal centers to form highly selective catalysts.

The rational design of chiral ligands is a key aspect of developing effective asymmetric catalysts. nih.govchemrxiv.org The structure of the ligand directly influences the steric and electronic environment around the metal center, which in turn dictates the enantioselectivity of the catalyzed reaction. Ligands derived from this compound benefit from the rigid and well-defined stereochemistry of the cyclohexane backbone.

The design process often involves modifying the amine functionality to create bidentate or multidentate ligands. rsc.org For example, the amine can be functionalized to introduce phosphine (B1218219), oxazoline, or other coordinating groups. The modular nature of these syntheses allows for the systematic tuning of the ligand's properties by altering the substituents on the cyclohexane ring or the coordinating arms. This modularity is crucial for creating a library of ligands that can be screened for optimal performance in a specific catalytic transformation. chemrxiv.org Computational methods, such as Density Functional Theory (DFT), are increasingly being used to guide the rational design of these ligands by providing insights into the structure and stability of the catalyst-substrate complexes. rsc.org

Ligands derived from this compound have found application in a variety of enantioselective transformations, including the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov These bond-forming reactions are fundamental in organic synthesis for building molecular complexity.

In the realm of carbon-carbon bond formation, these chiral ligands have been employed in reactions such as asymmetric allylic alkylations, Michael additions, and Diels-Alder reactions. acs.org For instance, a palladium catalyst bearing a chiral phosphine ligand derived from this compound could catalyze the enantioselective addition of a nucleophile to an allylic substrate, leading to the formation of a new stereocenter with high enantiomeric excess.

Similarly, in carbon-heteroatom bond formation, these ligands have been instrumental in the development of catalytic systems for asymmetric amination, amidation, and etherification reactions. thieme-connect.degoogle.com Copper-catalyzed cross-coupling reactions, for example, have benefited from the use of diamine ligands derived from chiral cyclohexanediamines to achieve high enantioselectivity in the formation of C-N and C-O bonds. rsc.org The ability to fine-tune the ligand structure allows for the optimization of the catalyst for a specific substrate and reaction type, leading to high yields and selectivities.

Table of Research Findings on this compound in Catalysis

| Catalytic Application | Ligand Type | Metal | Reaction | Enantioselectivity (ee) | Reference |

| Asymmetric N-Arylation | Diamine | Copper | Intramolecular C-N bond formation | Up to 96% | rsc.org |

| Asymmetric Alkylation | Tetradentate N4 | Iron | Alkylation of N-heteroaromatics | Up to >99% | rsc.orgscispace.com |

| Asymmetric Hydrogenation | Diamine | Manganese | Hydrogenation of ketones | Up to 85% | |

| Asymmetric C-H Hydroxylation | Aminopyridine | Manganese | Hydroxylation of tertiary C-H bonds | Up to 87% | acs.org |

| Asymmetric Diethylzinc Addition | Bis-amide | Titanium | Addition to aromatic aldehydes | Up to 95% | researchgate.net |

A thorough understanding of the structure and reactivity of the active catalytic species is crucial for optimizing catalytic performance and developing new catalysts. The characterization of ligand-metal complexes derived from this compound is typically carried out using a combination of spectroscopic and crystallographic techniques. researchgate.netijsr.netrdd.edu.iqchemmethod.comuobaghdad.edu.iq X-ray crystallography provides precise information about the three-dimensional structure of the complex, including bond lengths, bond angles, and the coordination geometry around the metal center. rsc.orgiucr.orgresearchgate.net Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Circular Dichroism (CD) provide valuable information about the complex in solution. researchgate.netijsr.netrdd.edu.iqchemmethod.comuobaghdad.edu.iq

Analysis of the catalytic cycle involves identifying the key intermediates and transition states in the reaction pathway. mdpi.comsnnu.edu.cn This is often achieved through a combination of experimental studies, such as kinetic analysis and in-situ monitoring of the reaction, and computational modeling. rsc.org Understanding the mechanism allows for the rational modification of the ligand and reaction conditions to improve catalyst activity, selectivity, and turnover number. For example, identifying the rate-determining step can guide efforts to lower its energy barrier, while understanding the origin of enantioselectivity can inform the design of more effective chiral ligands. rsc.org

Other Catalytic and Material Science Applications

While direct, extensive research on the specific applications of this compound in polymer and material science is not widely documented, the inherent chemical properties of this alicyclic primary amine suggest its potential utility in these fields. The presence of a primary amine group on a sterically hindered cyclohexane ring opens possibilities for its use as a monomer in polymerization reactions and as a functionalizing agent for various material surfaces.

The bifunctional nature of this compound, possessing a reactive primary amine and a non-polar dimethylcyclohexyl group, makes it a candidate for incorporation into various polymer backbones. Its derivatives could be explored as monomers or co-monomers in the synthesis of polymers such as polyamides and polyurethanes.

The introduction of the 2,4-dimethylcyclohexyl motif into a polymer chain would be expected to influence the material's properties significantly. The bulky and rigid nature of the cyclohexane ring could enhance the thermal stability and mechanical strength of the resulting polymer. Furthermore, the non-polar character of the hydrocarbon ring may increase the polymer's hydrophobicity and solubility in organic solvents.

For instance, in the synthesis of polyamides, this compound could be reacted with a diacyl chloride. The resulting polyamide would feature the dimethylcyclohexyl group as a pendant moiety. The properties of such a hypothetical polyamide are compared with a conventional polyamide, Nylon 6,6, in the table below.

Table 1: Hypothetical Properties of a Polyamide Derived from this compound Compared to Nylon 6,6

| Property | Nylon 6,6 | Hypothetical Polyamide with 2,4-Dimethylcyclohexyl Groups |

| Monomers | Adipic acid, Hexamethylenediamine | Diacyl chloride, this compound |

| Pendant Group | None | 2,4-Dimethylcyclohexyl |

| Expected Thermal Stability | High | Potentially Higher |

| Expected Solubility | Limited to specific solvents | Potentially improved in organic solvents |

| Expected Hydrophobicity | Moderate | High |

Similarly, in the field of polyurethanes, while tertiary amines are more common as catalysts, primary amines can act as chain extenders. gvchem.com The use of this compound as a chain extender in polyurethane synthesis could introduce the bulky aliphatic ring into the polymer structure, potentially enhancing the hydrolytic stability and mechanical resilience of the resulting polyurethane foam or elastomer.

The reactive primary amine of this compound allows for its covalent attachment to the surface of various materials, thereby modifying their surface properties. This functionalization can be used to tailor the material for specific applications.

One potential application lies in the functionalization of porous silica (B1680970) materials. scirp.org The amine group can be grafted onto the silica surface through various chemical methods. The presence of the 2,4-dimethylcyclohexyl groups would render the silica surface more hydrophobic. Such functionalized silica could be utilized as a stationary phase in reversed-phase chromatography or as a selective adsorbent for non-polar molecules from aqueous solutions.

Table 2: Potential Applications of Functional Materials Incorporating the this compound Motif

| Material | Functionalization Method | Incorporated Motif | Potential Application |

| Porous Silica | Covalent grafting via the amine group | 2,4-Dimethylcyclohexyl | Reversed-phase chromatography, Adsorption of non-polar analytes |

| Graphene Oxide | Amine functionalization | 2,4-Dimethylcyclohexyl | Enhanced dispersion in non-polar polymer matrices |

| Polymer Resins | Post-polymerization modification | 2,4-Dimethylcyclohexyl | Altered surface energy and hydrophobicity |

The incorporation of the this compound motif onto the surface of materials like graphene oxide could also be envisioned. The amine functionalization could improve the compatibility and dispersion of graphene oxide in non-polar polymer matrices, leading to the development of advanced composite materials with enhanced mechanical and thermal properties. mdpi.com

While these applications are largely speculative based on the chemical structure of this compound and the known reactivity of similar compounds, they represent promising avenues for future research in material science.

Vii. Advanced Analytical Methodologies for Research on 2,4 Dimethylcyclohexan 1 Amine

Spectroscopic Techniques for Structural and Stereochemical Characterization

Spectroscopy is a cornerstone in the analysis of 2,4-dimethylcyclohexan-1-amine, providing a wealth of information from the atomic to the molecular level.

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

High-field NMR spectroscopy is an indispensable tool for the structural elucidation of this compound's isomers. uobasrah.edu.iqresearchgate.net By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, researchers can piece together the molecule's connectivity and stereochemistry. ethernet.edu.etresearchgate.net

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of each hydrogen atom. For this compound, the spectrum would show distinct signals for the protons of the two methyl groups, the proton on the carbon bearing the amine group (C1-H), the methine proton at C4, and the various methylene (B1212753) protons of the cyclohexane (B81311) ring. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, multiplet), and coupling constants (J) are highly dependent on the stereoisomer (cis or trans) and the conformation of the cyclohexane ring (chair or boat). docbrown.info For instance, the axial or equatorial orientation of the protons and methyl groups significantly influences their chemical shifts and the magnitude of their coupling constants. bbhegdecollege.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. savemyexams.com Each of the eight carbon atoms in this compound (two methyls and six in the ring) will produce a distinct signal, provided they are in unique chemical environments. The chemical shifts in ¹³C NMR are sensitive to the local electronic structure, allowing for the differentiation of carbons in the cyclohexane ring and the methyl carbons. pressbooks.pub Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further distinguish between CH, CH₂, and CH₃ groups.

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are vital for unambiguously assigning the ¹H and ¹³C signals.

COSY experiments map the coupling relationships between protons, helping to trace the connectivity of the carbon skeleton.

HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached.

NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the spatial proximity of protons, which is crucial for determining the relative stereochemistry of the methyl groups and the amine group on the cyclohexane ring. researchgate.net

| Assignment | ¹H NMR (δ, ppm, Multiplicity, J in Hz) | ¹³C NMR (δ, ppm) | 2D NMR Correlations (COSY, HSQC) |

|---|---|---|---|

| C1-H | ~2.8 (m) | ~55.0 | Correlates with adjacent ring protons in COSY; Correlates with C1 in HSQC |

| C4-H | ~1.5 (m) | ~35.0 | Correlates with adjacent ring protons and C4-CH₃ protons in COSY; Correlates with C4 in HSQC |

| C2-CH₃ | ~0.9 (d, J=7) | ~20.0 | Correlates with C2-H in COSY; Correlates with C2-CH₃ carbon in HSQC |

| C4-CH₃ | ~0.8 (d, J=7) | ~18.0 | Correlates with C4-H in COSY; Correlates with C4-CH₃ carbon in HSQC |

| Ring CH₂ | 1.0 - 1.8 (overlapping m) | 25.0 - 40.0 | Show complex cross-peaks in COSY; Correlate with respective carbons in HSQC |

| NH₂ | ~1.2 (br s) | - | - |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Conformational Insights

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provide valuable information about the functional groups and conformational properties of this compound. spectroscopyonline.com These methods are complementary and probe the vibrational modes of the molecule. core.ac.uk

FTIR Spectroscopy: The FTIR spectrum is generated by the absorption of infrared radiation at frequencies corresponding to the molecule's vibrational modes. Key absorptions for this compound would include:

N-H stretching: Primary amines typically show two bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the N-H bonds.

C-H stretching: Aliphatic C-H stretching vibrations are observed in the 2850-3000 cm⁻¹ range.

N-H bending: The scissoring vibration of the -NH₂ group appears as a broad absorption around 1600 cm⁻¹.

C-N stretching: This vibration typically occurs in the 1000-1250 cm⁻¹ region. The fingerprint region (below 1500 cm⁻¹) contains a complex pattern of bands that are unique to the specific stereoisomer and its conformation. researchgate.net

Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of monochromatic light. While FTIR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. For this compound, Raman spectroscopy is particularly useful for observing:

C-C backbone vibrations: The cyclohexane ring and methyl group C-C stretching and bending modes are often strong in the Raman spectrum. rug.nl

Symmetric vibrations: Symmetric vibrations that result in a small change in dipole moment may be weak in the FTIR spectrum but strong in the Raman spectrum.

| Vibrational Mode | Typical FTIR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Asymmetric Stretch | ~3380 | Weak | Medium |

| N-H Symmetric Stretch | ~3300 | Weak | Medium |

| C-H Aliphatic Stretch | 2850-2960 | 2850-2960 | Strong |

| N-H Bend (Scissoring) | ~1610 | Weak | Medium-Broad |

| C-N Stretch | ~1100 | Medium | Medium |

| Cyclohexane Ring Vibrations | 800-1200 | 800-1200 | Complex (Fingerprint) |

Mass Spectrometry (High-Resolution MS, Tandem MS) for Molecular Identification and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. utexas.edu It is used to determine the molecular weight of this compound and to elucidate its structure through the analysis of its fragmentation patterns. libretexts.org

Tandem Mass Spectrometry (MS/MS): In tandem MS, the molecular ion is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions are then analyzed to provide structural information. For aliphatic amines like this compound, a characteristic fragmentation is the α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org The position of the methyl groups will influence the fragmentation pathways, potentially allowing for the differentiation of isomers. aip.org For example, cleavage of the bond between C1 and C2 would result in a different fragment than cleavage between C1 and C6. The loss of the methyl groups can also be observed.

| Ion | Formula | Expected m/z | Origin |

|---|---|---|---|

| Molecular Ion [M]⁺• | [C₈H₁₇N]⁺• | 127.1361 | Parent molecule |

| [M-CH₃]⁺ | [C₇H₁₄N]⁺ | 112.1126 | Loss of a methyl group |

| α-cleavage fragment | [CH₂NH₂]⁺ | 30.0344 | Cleavage adjacent to the amine |

| α-cleavage fragment | [C₇H₁₄]⁺• | 98.1096 | Cleavage adjacent to the amine with charge retention on the hydrocarbon fragment |

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Excess Determination

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying the stereochemical properties of chiral molecules like the enantiomers of this compound. fiveable.me These methods rely on the differential interaction of chiral molecules with left and right circularly polarized light. libretexts.org

Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. A CD spectrum provides information about the absolute configuration and conformation of a chiral molecule. acs.org While the amine group itself is not a strong chromophore, derivatization with a chromophoric group can be used to induce a measurable CD signal. nih.govnih.gov The sign and magnitude of the Cotton effect in the CD spectrum can be correlated with the enantiomeric excess (ee) of a sample. researchgate.net

Optical Rotatory Dispersion (ORD): ORD measures the rotation of the plane of polarized light as a function of wavelength. acs.org Similar to CD, ORD curves can be used to determine the absolute configuration and to assess the enantiomeric purity of a sample. The shape of the ORD curve, particularly in the region of an absorption band (the Cotton effect), is characteristic of a specific enantiomer.

Chromatographic Separation and Analysis of Isomers

Chromatographic techniques are paramount for the separation and quantification of the different isomers of this compound.

Chiral Gas Chromatography (GC) for Enantiomeric Purity

Chiral Gas Chromatography (GC) is a highly effective method for separating the enantiomers of volatile chiral compounds like this compound. chromatographyonline.com This technique utilizes a chiral stationary phase (CSP) within the GC column. The enantiomers of the analyte interact diastereomerically with the CSP, leading to different retention times and thus, separation. uni-muenchen.degcms.cz

To enhance volatility and improve chromatographic performance, the amine is often derivatized, for example, by acylation to form an amide. wiley.com The choice of CSP is critical for achieving good separation. Cyclodextrin-based CSPs are commonly used for the separation of chiral amines. chromatographyonline.com By integrating the peak areas of the two separated enantiomers, the enantiomeric purity or enantiomeric excess (ee) of the sample can be accurately determined. cat-online.com

| Parameter | Condition |

|---|---|

| Column | Chiral capillary column (e.g., Cyclodextrin-based CSP) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | ~250 °C |

| Oven Program | Isothermal or temperature gradient (e.g., 100 °C to 200 °C) |

| Detector | Flame Ionization Detector (FID) |

| Expected Result | Baseline separation of the two enantiomer peaks |

Chiral High-Performance Liquid Chromatography (HPLC) for Diastereomeric and Enantiomeric Resolution

The separation of the stereoisomers of this compound is a significant analytical challenge due to the presence of three chiral centers, which gives rise to multiple diastereomers, each existing as a pair of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose. chiralpedia.comrsc.org The direct separation of enantiomers is most conveniently achieved using chiral stationary phases (CSPs). chiralpedia.com

The fundamental principle of chiral recognition by a CSP involves the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the stationary phase. chiralpedia.com For a successful separation, the energies of these diastereomeric complexes must be different, leading to different retention times on the column. According to the "three-point" interaction model, effective chiral recognition typically requires at least three simultaneous interactions (e.g., hydrogen bonds, steric hindrance, dipole-dipole interactions) between one of the enantiomers and the CSP. chiralpedia.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are among the most effective and versatile for separating a wide range of chiral compounds, including amines. nih.govresearchgate.net The choice of mobile phase is critical for achieving optimal separation. For basic compounds like this compound, a normal-phase mobile phase consisting of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol, ethanol) is common. researchgate.net The addition of small amounts of acidic or basic additives to the mobile phase can dramatically improve peak shape and resolution by suppressing unwanted interactions with residual silanol (B1196071) groups on the silica (B1680970) support and modifying the ionization state of the amine. researchgate.netresearchgate.net

Given the complexity of separating multiple diastereomers and enantiomers, a systematic approach may be employed. This can involve coupling chiral and achiral chromatography columns in series, where an achiral column first separates the diastereomers, followed by a chiral column to resolve the enantiomeric pairs of each diastereomer. sigmaaldrich.com

Table 1: Illustrative Chiral HPLC Conditions for Amine Separation

| Chiral Stationary Phase (CSP) | Mobile Phase Composition | Additive | Detection | Reference |

|---|---|---|---|---|

| Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD-H) | n-Hexane / Isopropanol (90:10, v/v) | 0.1% Diethylamine (DEA) | UV (220 nm) | nih.govresearchgate.net |

| Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD) | n-Hexane / Ethanol (80:20, v/v) | 0.1% Trifluoroacetic acid (TFA) | UV (220 nm) | researchgate.net |

| Vancomycin-based CSP (e.g., Chirobiotic® V2) | Methanol / Acetonitrile / Acetic Acid / Triethylamine (B128534) (e.g., 90:10:0.1:0.1) | Acetic Acid / TEA | UV (254 nm) | sigmaaldrich.com |

| Cinchona Alkaloid-based Ion-Exchanger | Methanol with acid/base additives | Formic Acid / Diethylamine | UV / MS | mdpi.com |

X-ray Diffraction for Solid-State Structural Analysis

X-ray diffraction (XRD) is the definitive analytical method for determining the atomic and molecular structure of a crystalline solid. For a compound like this compound, which can be crystallized, often as a salt (e.g., hydrochloride or tartrate), XRD techniques provide unparalleled insight into its solid-state conformation, molecular geometry, and intermolecular packing.

Single-crystal X-ray diffraction (SCXRD) is the gold standard for obtaining an unambiguous, three-dimensional model of a molecule. mtoz-biolabs.com The technique involves directing a beam of X-rays onto a single, high-quality crystal of the compound. The resulting diffraction pattern is used to generate an electron density map, from which the precise positions of all atoms in the crystal lattice can be determined. mtoz-biolabs.com

For this compound, an SCXRD study would reveal:

Absolute and Relative Stereochemistry: The exact configuration (R/S) at each of the three chiral centers can be determined, confirming the identity of the specific stereoisomer.

Conformational Analysis: The analysis provides precise bond lengths, bond angles, and torsion angles. This allows for the definitive assignment of the cyclohexane ring's conformation, which is typically a chair form, and the axial or equatorial positions of the amine and two methyl substituents.

Intermolecular Interactions: The crystal packing reveals how individual molecules interact with each other through forces like hydrogen bonding (e.g., involving the amine group), and van der Waals interactions. researchgate.net

This detailed structural information is crucial for computational modeling and for understanding structure-property relationships. While a specific crystal structure for this compound is not publicly available, studies on related cyclohexylamine (B46788) derivatives show they often crystallize in monoclinic or orthorhombic systems. nih.govresearchgate.netresearchgate.net

Table 2: Example Crystallographic Data for a Cyclohexylamine Derivative Salt

| Parameter | Value | Significance |

|---|---|---|

| Chemical Formula | C₈H₁₇N · HCl | Identifies the atoms in the chemical entity. |

| Crystal System | Monoclinic | Describes the basic symmetry of the crystal lattice. nih.gov |

| Space Group | P2₁/c | Defines the specific symmetry elements within the unit cell. researchgate.net |

| a (Å) | 15.67 | Dimensions and angle of the unit cell. mdpi.com |

| b (Å) | 4.74 | |

| c (Å) | 17.61 | |

| β (°) | 99.07 | |

| Volume (ų) | 1293.6 | The volume of the unit cell. mdpi.com |

| Z | 4 | Number of formula units per unit cell. mdpi.com |

Note: Data is illustrative and based on representative values for similar organic amine salts.

Polymorphism is the ability of a solid material to exist in more than one crystal structure or form. rigaku.commdpi.com Different polymorphs of the same compound can exhibit distinct physicochemical properties, including solubility, melting point, and stability. Powder X-ray diffraction (PXRD) is the principal technique used to identify, characterize, and quantify polymorphic forms in a solid sample. rigaku.commdpi.com

In PXRD, a sample of finely powdered material is irradiated with X-rays, and the diffraction pattern is recorded as a function of the scattering angle (2θ). Each crystalline phase produces a unique diffraction pattern, which serves as a "fingerprint" for that specific polymorph. researchgate.netwalisongo.ac.id

For this compound, a polymorphism study would involve:

Screening: Crystallizing the compound under a wide range of conditions (e.g., different solvents, temperatures, cooling rates) to induce the formation of different polymorphs.

Analysis: Recording the PXRD pattern for each solid sample produced.

Comparison: Comparing the patterns to identify unique sets of diffraction peaks, each corresponding to a different polymorphic form.

The presence of polymorphism is confirmed if samples show different diffraction patterns. PXRD is also crucial for quality control during manufacturing to ensure batch-to-batch consistency and to detect any unwanted phase transformations during storage or processing. rigaku.com

Table 3: Hypothetical PXRD Data for Two Polymorphs (Form A and Form B)

| Form A | Form B | ||

|---|---|---|---|